molecular formula C11H13NO3 B1612913 3-Benzyloxazolidine-2-carboxylic acid CAS No. 378223-36-0

3-Benzyloxazolidine-2-carboxylic acid

Cat. No. B1612913
M. Wt: 207.23 g/mol
InChI Key: HUGWPZSPVPARBF-UHFFFAOYSA-N
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Description

3-Benzyloxazolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of oxazolines, such as 3-Benzyloxazolidine-2-carboxylic acid, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

The molecular structure of 3-Benzyloxazolidine-2-carboxylic acid consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

Oxazolines, such as 3-Benzyloxazolidine-2-carboxylic acid, are important heterocyclic compounds that have gained recognition in synthetic organic chemistry . They display a wide range of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and more .


Physical And Chemical Properties Analysis

Carboxylic acids, like 3-Benzyloxazolidine-2-carboxylic acid, incorporate a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .

Scientific Research Applications

  • Pseudopeptide Foldamers : 3-Benzyloxazolidine-2-carboxylic acid has been used in the construction of pseudopeptide foldamers. These foldamers exhibit a poly(L-Pro)n II like helical conformation, stabilized by intramolecular hydrogen bonds. They are promising as robust templates for various applications, including potentially biomedical and material science uses (Tomasini et al., 2003).

  • Synthesis of Benzoxazoles and Benzimidazoles : It has been utilized in the one-step synthesis of benzoxazoles and benzimidazoles from carboxylic acids. This process, involving microwave heating, yields these compounds with high purity and efficiency, which are important in pharmaceutical and material science research (Wang et al., 2006).

  • Antibacterial Agent Synthesis : 3-Benzyloxazolidine-2-carboxylic acid derivatives have been synthesized and screened for antibacterial activities. Some derivatives showed powerful antibacterial activities against various bacterial strains, indicating potential for developing new antibiotics (Song et al., 2009).

  • Solid-Phase Peptide Synthesis : It has been employed in the synthesis of β-hydroxyaspartic acid derivatives, which are crucial for incorporating into peptides by solid-phase synthesis. This application is significant in peptide and protein engineering (Wagner & Tilley, 1990).

  • Selective PPARgamma Agonists Development : Benzyloxazolidine-2-carboxylic acid derivatives have been explored as selective peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These agonists are potential therapeutic agents for type II diabetes mellitus, with improved safety profiles compared to existing drugs (Liu et al., 2011).

Safety And Hazards

3-Benzyloxazolidine-2-carboxylic acid is classified as having acute toxicity and can cause skin corrosion and serious eye damage . It is recommended to handle this chemical with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions of research on oxazolines, including 3-Benzyloxazolidine-2-carboxylic acid, are promising. Oxazolines are gaining attention due to their increasing importance in the field of medicinal chemistry . They are being used in the synthesis of new chemical entities, and their biological activities are being explored .

properties

IUPAC Name

3-benzyl-1,3-oxazolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)10-12(6-7-15-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGWPZSPVPARBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629320
Record name 3-Benzyl-1,3-oxazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxazolidine-2-carboxylic acid

CAS RN

378223-36-0
Record name 3-Benzyl-1,3-oxazolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kar, H Sanderson, K Roy, E Benfenati… - Chemical …, 2021 - ACS Publications
The principles of green chemistry (GC) can be comprehensively implemented in green synthesis of pharmaceuticals by choosing no solvents or green solvents (preferably water), …
Number of citations: 140 pubs.acs.org

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